molecular formula C9H7FN2O2 B6353824 6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95% CAS No. 1359655-62-1

6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%

Cat. No. B6353824
CAS RN: 1359655-62-1
M. Wt: 194.16 g/mol
InChI Key: VDBFNKKAOTYBIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Imidazopyridines can be synthesized from easily available chemicals, and various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . A ligand-free method for Pd (OAc) 2 catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero(aryl) bromides has also been developed .


Molecular Structure Analysis

The molecular structure of imidazopyridines includes a fused bicyclic 5–6 heterocycle . The specific structure of “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” would include a fluorine atom at the 6th position and a carboxylic acid methyl ester group at the 3rd position of the imidazopyridine core.


Chemical Reactions Analysis

The synthesis of imidazopyridines often involves reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination . The specific reactions involved in the synthesis of “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” would depend on the specific synthesis route chosen.


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” would depend on its specific molecular structure. As a member of the imidazopyridines, it likely shares some properties with other compounds in this class .

Future Directions

The future directions for research on “6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester” could include further exploration of its potential applications in medicinal chemistry, given the recognized utility of the imidazopyridine scaffold . Additionally, development of more environmentally friendly synthesis methods could be a focus .

properties

IUPAC Name

methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBFNKKAOTYBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.